(3-fluoro-4-methylphenyl) methyl carbonate
Description
Significance of Aryl Methyl Carbonates in Contemporary Organic Synthesis
Aryl methyl carbonates are a class of organic compounds that have garnered considerable attention in modern organic synthesis. They serve as versatile synthons and reagents in a variety of chemical transformations. Their utility stems from the presence of the carbonate functional group attached to an aromatic ring, which allows for a range of reactions. For instance, they can act as effective carbomethoxylating agents for amines and other nucleophiles. howeipharm.com The reactivity of the carbonate can be tuned by the electronic nature of the aryl substituent, making them valuable tools for fine-chemical synthesis. sigmaaldrich.com Furthermore, aryl methyl carbonates are often more stable and easier to handle than related reactive species like chloroformates, presenting a safer alternative in many synthetic protocols. Their application extends to the synthesis of unsymmetrical ketones and other complex molecules, highlighting their role as important C1 synthons. The synthesis of aromatic heterocycles, which are prevalent in pharmaceuticals and natural products, can also be facilitated using aryl methyl ketone precursors, a class of compounds related to aryl methyl carbonates.
Historical Development and Evolution of Carbonate Chemistry
The history of carbonate chemistry is rich and diverse, with its roots in the study of inorganic carbonates and their geological significance. For centuries, naturally occurring carbonates like limestone (calcium carbonate) have been utilized in construction and agriculture. The chemical understanding of carbonates began to formalize with the work of early chemists who investigated the properties of carbonic acid and its salts.
In the realm of organic chemistry, the development of synthetic methods to form and utilize the carbonate functional group has been a gradual process. Organic carbonates, as esters of carbonic acid, were initially explored for their solvent properties. Over time, their role expanded significantly, and they are now recognized as key reagents and intermediates in organic synthesis. The evolution of carbonate chemistry has been driven by the need for more efficient and selective synthetic methods. For example, the use of dimethyl carbonate as a green methylating and carbonylating agent has become widespread. The development of catalysts for carbonate synthesis and their application in various reactions continues to be an active area of research, with a focus on creating more environmentally benign chemical processes.
Rationale for Investigating (3-fluoro-4-methylphenyl) methyl carbonate within Fluorinated Aromatic Systems
The investigation of this compound is underpinned by the significant impact of fluorine substitution in aromatic systems. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated aromatic compounds highly valuable in medicinal chemistry and agrochemicals, where they are found in numerous commercial products.
Specifically, the presence of a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring in this compound is expected to create a unique electronic and steric environment. This substitution pattern can influence the reactivity of the methyl carbonate group and the aromatic ring itself. The study of such a molecule provides an opportunity to understand the interplay of these substituents and to potentially develop new synthetic methodologies or molecules with desirable properties. The investigation of this specific compound contributes to the broader understanding of structure-activity relationships in fluorinated aromatic systems.
Overview of the Current Academic Research Landscape Pertaining to Organofluorine Chemistry and Carbonate Reagents
The field of organofluorine chemistry has experienced remarkable growth over the past few decades and continues to be a vibrant area of academic and industrial research. Current research focuses on the development of novel, safer, and more efficient fluorinating reagents and methods. This includes electrophilic, nucleophilic, and radical fluorination strategies. The application of organofluorine compounds is expanding beyond pharmaceuticals and agrochemicals into materials science, with the development of fluoropolymers and other advanced materials.
In parallel, research into carbonate reagents remains highly active. Modern synthetic chemistry increasingly employs carbonates as versatile building blocks and reagents. There is a strong emphasis on the use of carbonates in green chemistry, for example, as replacements for more hazardous reagents like phosgene (B1210022). The development of catalytic systems for the synthesis and transformation of carbonates is a key research focus, aiming to improve reaction efficiency and selectivity. howeipharm.com The intersection of organofluorine chemistry and carbonate chemistry, as exemplified by compounds like this compound, represents a promising frontier for the discovery of new reactivity and functional molecules.
Chemical and Physical Properties of this compound
While detailed experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be compiled from available sources.
| Property | Value | Source |
| CAS Number | 1936040-91-3 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₉FO₃ | |
| Physical Form | Colorless Liquid | |
| Storage Temperature | 0-5°C | |
| Purity | 95% |
Related Compounds and their Applications
The potential applications of this compound can be inferred by examining related and structurally similar compounds that have been studied more extensively.
| Compound Name | CAS Number | Application / Significance |
| 3-Fluoro-4-methylphenylboronic acid | 168267-99-0 | Reagent for Suzuki coupling reactions. |
| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | Building block for active pharmaceutical ingredients (APIs). |
| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | Building block for organic synthesis. |
| 4-Fluoro-2-methylphenyl methyl carbonate | 122455-86-1 | A structurally similar fluorinated aryl methyl carbonate. |
| N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine Methyl Ester | 1332524-01-2 | Intermediate in the synthesis of androgen-receptor antagonists. |
| 1-(3-Fluoro-4-methylphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | Not available in search results | A related fluorinated aromatic compound with potential applications in medicinal chemistry. |
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-3-4-7(5-8(6)10)13-9(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYLEPAOGJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223350 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936040-91-3 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936040-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 4 Methylphenyl Methyl Carbonate
Classical Approaches to Aromatic Carbonate Synthesis
The formation of the carbonate functional group attached to an aromatic ring can be achieved through several reliable methods. These classical routes have been the bedrock of industrial and laboratory-scale synthesis of a wide array of aromatic carbonates.
Phosgene (B1210022) and Phosgene-Surrogate Based Routes
Historically, the most direct method for synthesizing aryl carbonates is the reaction of a phenol (B47542) with phosgene (COCl₂). This highly reactive acyl chloride readily reacts with the hydroxyl group of a phenol in the presence of a base to form the corresponding aryl chloroformate. Subsequent reaction with an alcohol, in this case, methanol (B129727), would yield the desired mixed carbonate.
A general representation of this two-step process is as follows:
Formation of the Aryl Chloroformate: An aromatic phenol reacts with phosgene, typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), to neutralize the liberated hydrogen chloride (HCl).
Formation of the Carbonate: The resulting aryl chloroformate is then reacted with an alcohol to form the final carbonate ester.
Due to the extreme toxicity of phosgene gas, the use of phosgene surrogates has become a common and safer alternative. chemicalbook.com Triphosgene (B27547), a solid and therefore safer to handle crystalline compound, serves as a source of phosgene in situ. In a typical procedure, triphosgene is dissolved in a suitable solvent, and the aniline (B41778) (or in this case, the corresponding phenol) is added along with a base like triethylamine (B128534). chemicalbook.com
Transesterification Processes for Carbonate Formation
Transesterification is a widely employed, phosgene-free method for the synthesis of aromatic carbonates. mdpi.com This process involves the exchange of an alkoxy or aryloxy group of a carbonate with another alcohol or phenol. For the synthesis of a methyl aryl carbonate, dimethyl carbonate (DMC) is a common and environmentally benign reagent. bohrium.com
The reaction involves heating the phenol with an excess of dimethyl carbonate in the presence of a catalyst. The equilibrium is typically driven forward by removing the methanol byproduct. A variety of catalysts can be employed to facilitate this reaction, including:
Homogeneous Catalysts: These include metal salts such as lead, tin, and titanium compounds. For instance, lead compounds like Pb(OAc)₂·Pb(OH)₂ have shown high activity and selectivity in the methoxycarbonylation of anilines, a related reaction. bohrium.com Titanium tetrabutoxide is another effective catalyst. mdpi.com
Heterogeneous Catalysts: Solid catalysts are advantageous for their ease of separation and potential for recycling. Examples include metal oxides like PbO supported on materials such as SiO₂ or MgO, and V-Cu oxides. researchgate.net The catalytic activity can be significantly influenced by the choice of support and the presence of promoters. researchgate.net
The general transesterification reaction between a phenol and dimethyl carbonate proceeds in two steps: the formation of the methyl phenyl carbonate and subsequently, the diphenyl carbonate. mdpi.com By controlling the reaction conditions, the formation of the mixed carbonate can be favored.
Targeted Synthesis of (3-fluoro-4-methylphenyl) methyl carbonate
While classical methods provide a general framework, the specific synthesis of this compound requires consideration of the reactivity of the specific precursor molecules and the optimization of reaction conditions to achieve high yield and purity.
Multi-Step Functionalization Sequences from Precursor Molecules
The most direct precursor for the synthesis of this compound is 3-fluoro-4-methylphenol (B1304798) . This phenol can be synthesized through various routes. One potential pathway starts from 4-methyl-3-nitrophenol. This precursor can undergo a sequence of reactions including reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or Balz-Schiemann reaction to introduce the fluorine atom.
Once the 3-fluoro-4-methylphenol is obtained, it can be converted to the target carbonate. A highly plausible and common laboratory-scale method involves its reaction with methyl chloroformate in the presence of a base.
A typical procedure would involve dissolving 3-fluoro-4-methylphenol in a suitable solvent, such as dichloromethane (B109758) or toluene, and adding a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases for this purpose include organic amines like triethylamine or pyridine, or inorganic bases like potassium carbonate or sodium hydroxide. Methyl chloroformate is then added, often at a controlled temperature to manage the exothermic reaction, leading to the formation of this compound.
Another potential multi-step route could involve starting from a more readily available precursor like 2-fluoro-1-methyl-4-nitrobenzene, which can be reduced to 3-fluoro-4-methylaniline (B1361354). This aniline can then be converted to the corresponding diazonium salt, which upon hydrolysis would yield 3-fluoro-4-methylphenol. This phenol would then be reacted as described above to yield the final product. A patent for the synthesis of the related compound, 3-fluoro-4-methylbenzonitrile, outlines a multi-step process starting from different precursors, indicating the feasibility of complex functionalization sequences in this chemical space. google.comgoogle.com
Direct Carbonylation Strategies Utilizing CO₂ or CO
Modern synthetic chemistry increasingly focuses on the use of sustainable and atom-economical reagents. Direct carbonylation strategies using carbon dioxide (CO₂) or carbon monoxide (CO) as the C1 source represent a greener alternative to phosgene-based methods.
The direct carboxylation of phenols with CO₂ to form carboxylic acids is a well-known process (the Kolbe-Schmitt reaction). While this typically forms a C-C bond, modifications of this approach can lead to carbonate formation. The direct synthesis of carbonates from CO₂ and alcohols is thermodynamically challenging but can be achieved with specific catalytic systems.
A more viable direct carbonylation approach for synthesizing methyl aryl carbonates involves the oxidative carbonylation of a phenol in the presence of methanol and carbon monoxide, often catalyzed by transition metal complexes. Another strategy is the reaction of a phenol with methyl formate, which can act as a carbonylating agent. mdpi.com
Optimization of Reaction Parameters and Process Efficiency
The efficiency of any synthetic method for this compound is critically dependent on the optimization of various reaction parameters. Key factors that influence the yield and purity of the final product include:
Catalyst: In transesterification reactions, the choice of catalyst is paramount. The table below summarizes the performance of various catalysts in the analogous transesterification of phenol with dimethyl carbonate. The data illustrates how different catalysts and supports can significantly impact conversion and selectivity.
Temperature: The reaction temperature affects the rate of reaction and can influence the position of the equilibrium in reversible processes like transesterification.
Solvent: The choice of solvent can impact the solubility of reactants and catalysts, as well as the reaction pathway.
Stoichiometry of Reactants: The molar ratio of the reactants, for example, the ratio of dimethyl carbonate to the phenol in a transesterification reaction, can be adjusted to drive the reaction towards the desired product. nih.govrsc.org
Reaction Time: Adequate reaction time is necessary to ensure the completion of the reaction.
Table 1: Catalyst Performance in the Transesterification of Phenol with Dimethyl Carbonate
| Catalyst System | Temperature (°C) | Reaction Time (h) | DMC Conversion (%) | DPC Yield (%) | MPC Yield (%) | Anisole Yield (%) |
|---|---|---|---|---|---|---|
| PbO-ZrO₂ (15.2 wt% PbO) | 200 | 2.5 | - | 99.3 (selectivity) | 76.6 (MPC conversion) | - |
| Pb:Y (2:1 molar ratio) | - | - | 56.87 | 17.10 | 33.24 | 6.53 |
Data sourced from a study on PbO-ZrO₂ catalysts and a study on Pb:Y catalysts. mdpi.com
The optimization of these parameters is crucial for developing a robust, efficient, and economically viable process for the synthesis of this compound.
Investigation of Catalytic Systems for Enhanced Yields
A variety of catalytic systems have been investigated to improve the yield and selectivity of aryl methyl carbonate synthesis. While specific data for this compound is not extensively published, the performance of catalysts in the synthesis of analogous compounds like methyl phenyl carbonate (MPC) and diphenyl carbonate (DPC) provides valuable insights.
Heterogeneous catalysts are of particular interest due to their ease of separation and potential for reuse. Metal oxides have shown significant catalytic activity. For instance, molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂) has been identified as an active catalyst for both the formation of methyl phenyl carbonate and its subsequent disproportionation to diphenyl carbonate. iupac.orgresearchgate.net Lead-based catalysts, such as PbO supported on various materials like SiO₂ and ZrO₂, have also demonstrated high efficacy. mdpi.com For example, a PbO-ZrO₂ catalyst was reported to achieve high conversion of methyl phenyl carbonate with excellent selectivity to diphenyl carbonate. mdpi.com
Furthermore, alkali-promoted alkaline earth metal oxides, such as lithium-promoted magnesium oxide (Li/MgO), have been successfully employed in the solventless synthesis of related carbonates. rsc.org The catalytic activity of various metal oxides is a subject of ongoing research, with studies exploring materials like vanadium oxides and mixed metal oxides containing zinc, yttrium, and copper. mdpi.comresearchgate.net The choice of catalyst can significantly influence reaction rates and product distribution.
Below is a table summarizing the performance of various catalytic systems in the synthesis of related aryl carbonates.
| Catalyst System | Substrate(s) | Product(s) | Phenol Conversion (%) | Product Yield/Selectivity | Reference(s) |
| PbO-Yb₂O₃ | Dimethyl Carbonate, Phenol | Methyl Phenyl Carbonate, Diphenyl Carbonate | 56.87% (DMC conversion) | DPC Yield: 17.10%, MPC Yield: 33.24% | researchgate.net |
| V-Cu Oxide | Dimethyl Carbonate, Phenol | Methyl Phenyl Carbonate, Diphenyl Carbonate | 41.9% | Total Yield: 40.3% | researchgate.net |
| Tetrabutyl Titanate | Dimethyl Carbonate, Phenol | Methyl Phenyl Carbonate, Diphenyl Carbonate | 47.4% | MPC Selectivity: 90.9%, DPC Selectivity: 9.14% | researchgate.net |
| MoO₃/SiMCM-41 | Dimethyl Carbonate, Phenol | Methyl Phenyl Carbonate | - | MPC Yield: 39.6% | researchgate.net |
| PbO-ZrO₂ | Methyl Phenyl Carbonate | Diphenyl Carbonate | 76.6% (MPC conversion) | DPC Selectivity: 99.3% | mdpi.com |
Solvent Effects and Temperature Regimes in this compound Production
The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficiency of this compound synthesis. In many reported syntheses of analogous aryl carbonates, dimethyl carbonate (DMC) serves a dual role as both a reactant and a solvent, which is advantageous from a process intensification and green chemistry perspective. rsc.orgscribd.com
When other solvents are employed, their properties can influence catalyst activity and product selectivity. For instance, in the synthesis of cyclic carbonates, which shares mechanistic similarities with the formation of linear organic carbonates, ethanol (B145695) has been shown to be a more effective solvent than acetonitrile (B52724) in certain catalytic systems. acs.org
Reaction temperatures for aryl methyl carbonate synthesis typically range from moderate to high, often between 140°C and 200°C, to achieve reasonable reaction rates. mdpi.comrsc.orgresearchgate.net The optimal temperature is a trade-off between reaction kinetics and potential side reactions or catalyst deactivation. For example, in the synthesis of dimethyl carbonate from methyl carbamate (B1207046) and methanol, an optimal temperature of 165°C was chosen to maximize yield while minimizing the formation of byproducts. researchgate.net
The following table illustrates the impact of temperature on the yield of related carbonate synthesis reactions.
| Catalyst | Reactants | Temperature (°C) | Yield/Conversion | Solvent | Reference(s) |
| Zinc Acetate | Methyl Carbamate, Methanol | 165 | High DMC yield with minimal byproducts | Methanol | researchgate.net |
| Alkali promoted MgO | 3-(aryl/alkyl)-oxy-1,2-propanediol, DMC | 140 | Complete conversion, 100% selectivity | Solventless | rsc.org |
| PbO-ZrO₂ | Methyl Phenyl Carbonate | 200 | 76.6% MPC conversion, 99.3% DPC selectivity | Not specified | mdpi.com |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound and other fine chemicals. This involves the use of less hazardous reagents, the development of catalyst- and solvent-free methods, and the utilization of renewable resources.
Development of Catalyst-Free or Solvent-Free Methodologies
A significant advancement in the green synthesis of aryl carbonates is the development of solvent-free reaction conditions. In such processes, one of the reactants, typically dimethyl carbonate, is used in excess to also function as the reaction medium. rsc.org This approach simplifies downstream processing and reduces solvent waste. For example, the synthesis of 4-O-aryloxy carbonates has been successfully achieved in a solventless system using an alkali-promoted MgO catalyst. rsc.org
Efforts are also being directed towards catalyst-free methodologies. While many syntheses of aryl carbonates rely on catalysts to achieve acceptable yields, some progress has been made in catalyst-free systems under specific conditions. For instance, the methylation of phenols with a mixture of dimethyl carbonate and dimethyl sulfide (B99878) has been reported to proceed without the addition of an acid or base catalyst. nih.gov Additionally, visible-light-driven, catalyst-free arylation of free phenols has been demonstrated, suggesting potential avenues for future research in catalyst-free carbonate synthesis. nih.gov
Utilization of Renewable Feedstocks and Reagents
A key aspect of greening the synthesis of this compound lies in the use of renewable feedstocks and reagents. Dimethyl carbonate (DMC), a key building block, is increasingly being produced through sustainable routes. unive.it The direct synthesis of DMC from carbon dioxide and methanol is a particularly attractive green process. mdpi.comnih.govmaterials-science.inforesearchgate.net As CO₂ is an abundant greenhouse gas, its utilization as a C1 feedstock is a major goal of green chemistry. researchgate.net Methanol, the other reactant, can be produced from renewable biomass.
The production of DMC can also be achieved through the transesterification of other carbonates, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate, which can be derived from CO₂ and the corresponding epoxides. mdpi.comrsc.org Furthermore, the synthesis of DMC from urea (B33335) and methanol is another established route. rsc.org The use of bio-based solvents and reagents is a growing field of research, with organic carbonates being recognized for their favorable environmental profile. rsc.orgresearchgate.netfrontiersin.org While the precursor, 3-fluoro-4-methylphenol, is traditionally derived from petrochemical sources, the broader shift towards bio-based aromatics could eventually provide a renewable route to this starting material as well.
Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 4 Methylphenyl Methyl Carbonate
Nucleophilic Substitution Reactions Involving the Carbonate Moiety
The carbonyl carbon of the methyl carbonate group in (3-fluoro-4-methylphenyl) methyl carbonate is electrophilic and thus a target for various nucleophiles. These reactions typically involve the cleavage of the ester linkages.
Transcarbonylation and Transesterification Pathways
This compound can undergo transcarbonylation or transesterification reactions in the presence of suitable nucleophiles and catalysts. In a transesterification reaction with an alcohol (R'OH), the methoxy (B1213986) group can be displaced to form a new carbonate ester and methanol (B129727). Similarly, reaction with a different phenol (B47542) can lead to the exchange of the (3-fluoro-4-methylphenyl)oxy group. These reactions are often catalyzed by acids or bases.
Recent research on analogous aryl methyl carbonates has shown that base-catalyzed transesterification with aliphatic alcohols proceeds through a BAc2 mechanism. chemistrysteps.com This involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the leaving group. chemistrysteps.com While specific studies on this compound are not prevalent, the general mechanism is expected to be similar.
The transcarbonylation process, where the entire carbonate group is transferred, can also occur, particularly with diols or other polyols, potentially leading to the formation of polycarbonates. The regioselectivity and efficiency of such reactions can be influenced by the nature of the catalyst and the reaction conditions. Studies on glucose-based cyclic carbonates have highlighted the possibility of transcarbonylation events that can influence the final polymer structure. libretexts.orgmasterorganicchemistry.comrsc.org
Amine-Mediated Reactions and Carbamate (B1207046) Formation
The reaction of this compound with primary or secondary amines is a significant pathway for the formation of carbamates. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the (3-fluoro-4-methylphenoxy) group or the methoxy group. The outcome often depends on the relative leaving group ability and the reaction conditions.
Given that the (3-fluoro-4-methylphenyl)oxy group is a better leaving group than the methoxy group, the reaction with an amine (R'R''NH) would likely yield methyl carbamates and 3-fluoro-4-methylphenol (B1304798). This transformation is a common strategy in organic synthesis for the introduction of a carbamate functional group. The resulting carbamates are stable compounds with applications in various fields, including pharmaceuticals. For instance, related structures like (3-fluoro-4-morpholinophenyl)carbamic acid methyl ester are known pharmaceutical intermediates. nih.govucalgary.ca
Electrophilic Aromatic Substitution on the (3-fluoro-4-methylphenyl) Ring
The (3-fluoro-4-methylphenyl) ring in the title compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing fluoro and methyl substituents. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. researchgate.net The combined effect of these two groups will determine the regioselectivity of the substitution.
Halogenation Reactions and Regioselectivity Studies
Halogenation of the aromatic ring, such as chlorination or bromination, would proceed via a standard electrophilic aromatic substitution mechanism, typically requiring a Lewis acid catalyst. organic-chemistry.org The directing effects of the fluorine at C3 and the methyl group at C4 need to be considered. The methyl group strongly activates the ortho positions (C3 and C5) and the para position (which is occupied by the carbonate group). The fluorine atom deactivates the ring but directs ortho (C2 and C4) and para (C6).
The position most activated and sterically accessible for electrophilic attack would be C5, which is ortho to the activating methyl group and meta to the deactivating but ortho-, para-directing fluorine atom. The C2 position is ortho to the fluorine and meta to the methyl group, making it another potential site, though likely less favored.
| Electrophilic Substitution Reaction | Predicted Major Product(s) | Rationale |
| Halogenation (e.g., Br₂) | 5-Bromo-(3-fluoro-4-methylphenyl) methyl carbonate | The C5 position is activated by the ortho-methyl group and only moderately deactivated by the meta-fluoro group, making it the most likely site for substitution. |
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-(3-fluoro-4-methylphenyl) methyl carbonate and 2-Nitro-(3-fluoro-4-methylphenyl) methyl carbonate | Similar to halogenation, the C5 position is electronically favored. However, nitration is sensitive to steric hindrance, and the C2 position might also be nitrated to some extent. Studies on the nitration of 3-fluorotoluene (B1676563) show the formation of both 3-fluoro-4-nitrotoluene (B108573) and 3-fluoro-6-nitrotoluene. jst.go.jpwikipedia.org |
| Sulfonation (SO₃/H₂SO₄) | 5-Sulfonyl-(3-fluoro-4-methylphenyl) methyl carbonate | Sulfonation is often reversible and thermodynamically controlled, which may favor the sterically less hindered C5 position. |
Nitration and Sulfonation of the Fluorinated Aromatic Core
Nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield nitro-substituted derivatives. Based on studies of the nitration of 3-fluorotoluene, a mixture of isomers is likely. jst.go.jpwikipedia.orgbyjus.com The nitration of 3-fluorotoluene can yield both 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, with the latter often being the major product under certain conditions. jst.go.jpwikipedia.org By analogy, nitration of this compound would likely result in a mixture of 2-nitro and 5-nitro derivatives.
Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic ring. The regioselectivity would again be governed by the directing effects of the existing substituents, with the C5 position being a probable site for substitution.
Rearrangement Reactions and Isomerizations of this compound
Aryl carbonates, being structurally related to aryl esters, can potentially undergo rearrangement reactions under specific conditions, such as the Fries rearrangement. The Fries rearrangement, which can be induced thermally with a Lewis acid catalyst or photochemically, involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions. wikipedia.orgsigmaaldrich.comacs.org
In the case of this compound, a thermal Fries rearrangement could theoretically lead to the formation of hydroxy-aryl ketones. The methoxycarbonyl group (-COOCH₃) would migrate to the positions activated by the ring's substituents and ortho/para to the hydroxyl group. The most likely products would be (2-hydroxy-4-fluoro-5-methylphenyl) methyl ketone and (2-hydroxy-6-fluoro-5-methylphenyl) methyl ketone. The regioselectivity would be influenced by the reaction temperature, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product. acs.org
A photo-Fries rearrangement, initiated by UV light, could also be possible, potentially leading to a similar mixture of products. byjus.com It is important to note that specific studies on the rearrangement of this compound have not been reported, and this discussion is based on the known reactivity of analogous aryl esters and carbonates.
Isomerization of the this compound itself, without the loss of any atoms, is less likely under typical conditions. Any isomerization would likely proceed through a high-energy intermediate and would require specific catalytic or photochemical conditions.
Thermal and Photo-Induced Rearrangements
The general photo-aging process of polycarbonates, which also contain carbonate linkages, involves reactions such as side-chain oxidation, ring oxidation, or a photo-Fries rearrangement. wikipedia.org This suggests that under photolytic conditions, this compound could undergo complex rearrangements and degradation.
Acid- or Base-Catalyzed Isomerization Pathways
Isomerization of this compound under acidic or basic conditions could theoretically occur, although specific literature is absent. Base-catalyzed isomerization has been observed in related aryl halides, proceeding through a pyridyne intermediate. rsc.org While the conditions for such a reaction with the fluoro-substituted phenyl group of the target molecule are not documented, it highlights a potential, albeit likely strenuous, pathway for isomerization.
More commonly, base-catalyzed reactions of carbonates involve transesterification. mdpi.com In the presence of a suitable nucleophile and a base catalyst, the methyl group of the carbonate could be exchanged, or the entire methyl carbonate group could be substituted. The concerted mechanism of reactions between methyl aryl carbonates and substituted phenoxide ions has been studied, indicating that the reaction proceeds without the formation of a stable tetrahedral intermediate. nih.gov
Reductive Transformations of the Carbonate Functional Group
The carbonate functional group and the aryl C-O bond are susceptible to reduction under various conditions.
Catalytic Hydrogenation and Hydride Reduction Mechanisms
Catalytic hydrogenation of carbonates has been demonstrated for cyclic carbonates and diethyl carbonate, typically yielding alcohols. nih.govrsc.org For this compound, catalytic hydrogenation would likely reduce the carbonate group to methanol and 3-fluoro-4-methylphenol. The aromatic ring itself is generally stable to hydrogenation under standard conditions but can be reduced under harsher conditions of high pressure and temperature. youtube.com
Reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) is a common method for reducing esters and, by extension, carbonates. libretexts.orgdalalinstitute.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup would yield methanol and 3-fluoro-4-methylphenol.
Table 1: Potential Products of Reductive Transformations
| Starting Material | Reagent | Potential Products |
|---|---|---|
| This compound | Catalytic Hydrogenation (H₂) | Methanol, 3-fluoro-4-methylphenol |
Reductive Cleavage Reactions
Reductive cleavage of the C-O bond in aryl ethers and esters can be achieved using various reagents. acs.orgrsc.orgrsc.org These reactions often employ transition metal catalysts or strong reducing agents. For this compound, reductive cleavage could target the C-O bond between the aromatic ring and the carbonate moiety. This would result in the formation of 3-fluoro-4-methylphenol and methyl formate, or further reduction products depending on the reaction conditions. The exhaustive reduction of aryl esters to methyl arenes has also been reported, suggesting that under specific catalytic conditions, the carbonate group could be completely removed and the aromatic ring directly functionalized. chemistryviews.org
Oxidative Stability and Controlled Degradation Studies
The oxidative stability of this compound is influenced by the electron-donating methyl group and the electron-withdrawing fluoro group on the aromatic ring.
Photo-Oxidative Decomposition Pathways
Studies on the photolytic decomposition of UV-photoinitiators have identified methyl phenyl carbonate as a decomposition product. mdpi.com This indicates that under UV irradiation, similar aryl methyl carbonates can undergo decomposition. The likely mechanism involves the formation of radical species, which can then react with oxygen or other molecules in the environment. For this compound, photo-oxidation could lead to the formation of various degradation products, including phenols, quinones, and smaller organic fragments, as observed in the photo-oxidation of polycarbonates. wikipedia.org The presence of the fluoro and methyl groups would influence the sites of oxidative attack on the aromatic ring.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-fluoro-4-methylphenol |
| Diethyl carbonate |
| Lithium aluminum hydride |
| Methanol |
| Methyl formate |
Investigation of Chemical Degradation under Various Conditions
The chemical stability and degradation pathways of this compound are critical for understanding its environmental fate and persistence. Investigations into its degradation under various environmental conditions, such as hydrolysis, photolysis, and thermal stress, provide insights into its reactivity and the potential formation of transformation products.
The primary degradation pathway for this compound in aqueous environments is expected to be hydrolysis. This reaction involves the cleavage of the ester bond, leading to the formation of 3-fluoro-4-methylphenol, methanol, and carbon dioxide. The rate of hydrolysis is significantly influenced by pH.
Under neutral conditions, the hydrolysis of aryl carbonates is generally slow. However, the reaction is subject to catalysis under both acidic and basic conditions. In acidic solutions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, leading to a significant acceleration of the hydrolysis rate.
The presence of the fluorine atom and the methyl group on the phenyl ring can also influence the rate of hydrolysis. The electron-withdrawing nature of the fluorine atom can make the aromatic ring a better leaving group, potentially increasing the rate of hydrolysis compared to unsubstituted phenyl methyl carbonate.
At present, detailed kinetic data from experimental studies on the hydrolysis of this compound under varying pH and temperature conditions are not available in publicly accessible literature. Such studies would be necessary to quantify its environmental persistence and establish precise degradation rates.
Interactive Data Table: Hypothetical Hydrolysis Data of this compound
Further research is required to determine the specific degradation kinetics and products of this compound under various environmental conditions.
Mechanistic Investigations and Elucidation of Reaction Pathways for 3 Fluoro 4 Methylphenyl Methyl Carbonate
Kinetic Analysis of Chemical Reactions Involving (3-fluoro-4-methylphenyl) methyl carbonate
A fundamental aspect of understanding any chemical transformation is the study of its kinetics, which provides insights into the reaction rate, the factors influencing it, and the composition of the transition state. For this compound, this crucial information is currently absent from the scientific record.
Determination of Rate Laws and Activation Energies
No published studies were found that report the rate laws or activation energies for reactions involving this compound. Such data would be essential to quantify the influence of reactant concentrations on the reaction rate and to determine the energy barrier that must be overcome for a reaction to occur.
Isotope Effect Studies for Transition State Probing
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the structure of transition states in chemical reactions. By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured, providing information about bond breaking and bond formation in the rate-determining step. There are currently no available KIE studies for reactions involving this compound.
Application of Computational Chemistry for Mechanistic Insights
Computational chemistry offers a powerful complementary approach to experimental studies for investigating reaction mechanisms. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide detailed information on reaction energy profiles, transition state geometries, and the dynamic behavior of molecules.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
While DFT calculations have been successfully applied to understand the reactivity of other substituted phenyl carbonates, no specific DFT studies on this compound have been reported. Such calculations would be invaluable for mapping the potential energy surface of its reactions, identifying the structures of intermediates and transition states, and calculating key energetic parameters.
Molecular Dynamics Simulations of Reaction Processes
Molecular dynamics simulations can provide a dynamic picture of chemical reactions, including the role of the solvent and the conformational changes that occur during a reaction. At present, no molecular dynamics simulations have been published that focus on the reaction processes of this compound.
Spectroscopic Probes for Intermediates and Reaction Progress Monitoring
Spectroscopic techniques are indispensable for monitoring the progress of a reaction and for detecting and characterizing transient intermediates. Although techniques like NMR, IR, and mass spectrometry are routinely used in mechanistic studies, no specific reports on their application to probe reactions of this compound were identified.
In-Situ NMR Spectroscopy for Real-Time Observation
There are no available research articles or datasets that utilize in-situ NMR spectroscopy to monitor the formation or subsequent reactions of this compound. This technique, while powerful for elucidating reaction kinetics and identifying transient intermediates, has not been applied to this particular compound according to a thorough literature search. Spectroscopic data, including 1H NMR, is available for potential precursors such as 3-fluoro-4-methylaniline (B1361354) and 3-fluoro-4-methylbenzoic acid, but not for the final carbonate product in a reactive state. chemicalbook.comchemicalbook.com
Infrared and Raman Spectroscopic Analysis of Reaction Mixtures
Similarly, the application of Infrared (IR) and Raman spectroscopy for the analysis of reaction mixtures involving this compound has not been documented in published research. While standard IR and Raman spectra are available for the related, unsubstituted methyl phenyl carbonate, providing characteristic vibrational frequencies for the carbonate functional group, no such data exists for reaction monitoring or mechanistic elucidation of the title compound. nih.gov The NIST WebBook provides an IR spectrum for 3-fluoro-4-methoxyphenylacetic acid, a structurally different compound, which cannot be extrapolated to the carbonate . nist.gov
Synthesis and Reactivity of Derivatives and Analogs of 3 Fluoro 4 Methylphenyl Methyl Carbonate
Structural Modifications of the Aromatic Moiety
The aromatic portion of (3-fluoro-4-methylphenyl) methyl carbonate offers a versatile scaffold for synthetic modification. The reactivity of the entire molecule, particularly the carbonate group, is significantly influenced by the nature and position of substituents on the phenyl ring.
Investigation of Fluorine Substitution Pattern Effects on Reactivity
The position of the fluorine atom on the phenyl ring is a critical determinant of the reactivity of aryl carbonates. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the electrophilicity of the carbonate's carbonyl carbon and the stability of the corresponding phenoxide leaving group.
A study on carbazole-based organic dyes with a fluorinated phenylene spacer found that the position of fluorine substitution was crucial in controlling the electrochemical properties of the molecules. rsc.org It was observed that fluorine substitution led to a redshift in the absorption spectra. rsc.org Specifically, an ortho-fluoro substituted dye demonstrated the most favorable electron injection dynamics, outperforming non-fluorinated and meta-fluorinated analogs. rsc.org This suggests that a fluorine atom at the ortho or para position to the carbonate linkage in an analog of this compound would likely increase the reactivity towards nucleophilic attack by stabilizing the resulting phenoxide anion through resonance and induction.
In another context, a study on the effects of fluorine substitution on the metabolism of steroid substrates by cytochrome P450 enzymes revealed that introducing a fluorine atom at the site of metabolism (hydroxylation) blocked the reaction. nih.govrsc.org However, fluorination at other positions could still permit related reactions to occur, and in some instances, even increase the binding affinity of the molecule to the enzyme. nih.gov This highlights the nuanced and position-dependent effects of fluorine substitution.
The reactivity of haloalkyl carbonates is significantly influenced by the electrophilicity of the carbonyl group and the leaving ability of the alcohol. nih.govacs.org The presence of electron-withdrawing fluoroalkyl groups enhances reactivity in substitution reactions compared to non-fluorinated analogs like diethyl carbonate. nih.govacs.org For instance, bis(2,2,2-trifluoroethyl) carbonate shows higher reactivity than diphenyl carbonate. nih.govacs.org This principle underscores the activating effect of fluorine substituents on the reactivity of carbonate esters.
Alterations of the Alkyl Carbonate Group
The alkyl carbonate moiety is the primary site of reactivity for many transformations. Modifications to this group, either by changing the alkyl chain or by replacing it with another aryl group, lead to a diverse range of carbonate analogs with distinct properties and reactivities.
Synthesis of Aryl Ethyl and Aryl Propyl Carbonate Analogs
The synthesis of aryl ethyl and aryl propyl carbonate analogs from this compound or its corresponding phenol (B47542), 3-fluoro-4-methylphenol (B1304798), can be achieved through several established methods. Asymmetric alkyl methyl carbonates have been shown to be effective alkylating agents for phenols. thieme-connect.de For instance, phenols can be selectively O-methylated using alkyl methyl carbonates where the alkyl group is n-propyl or n-butyl. thieme-connect.de This reactivity can be extrapolated to the synthesis of aryl ethyl or aryl propyl carbonates by reacting the corresponding phenol with diethyl carbonate or dipropyl carbonate, respectively, often in the presence of a suitable catalyst.
Research has also explored the use of asymmetric alkyl methyl carbonates as selective methylating agents for phenols, indicating the potential for transesterification reactions to form different alkyl carbonates. thieme-connect.de
Formation of Symmetrical and Unsymmetrical Diaryl Carbonates
Unsymmetrical diaryl carbonates can be synthesized from aryl methyl carbonates. One approach involves the reaction of an aryl methyl carbonate with a different phenol. For example, methyl phenyl carbonate has been investigated as a carbomethoxylating agent for aromatic amines, a reaction that proceeds via nucleophilic attack on the carbonate. researchgate.net A similar nucleophilic attack by a phenoxide on this compound would lead to the formation of an unsymmetrical diaryl carbonate.
The synthesis of unsymmetrical diaryl ethers from diaryliodonium salts and phenols under mild, transition-metal-free conditions has been demonstrated to be highly efficient and regioselective. organic-chemistry.org This methodology could potentially be adapted for the synthesis of diaryl carbonates. Furthermore, traditional methods like the Ullmann reaction, though requiring harsher conditions, and modern metal-catalyzed cross-coupling reactions are also viable for creating diaryl ether linkages, which are structurally related to diaryl carbonates. nih.govorganic-chemistry.org Friedel-Crafts reactions using oxalyl chloride with two different arenes can also produce unsymmetrical diaryl ketones, showcasing a method for coupling two distinct aryl groups. organic-chemistry.org
The table below summarizes the expected reactivity for derivatives of this compound based on analogous structures.
| Modification | Expected Effect on Reactivity (Nucleophilic Acyl Substitution) | Rationale |
| Fluorine Substitution | ||
| ortho or para to carbonate | Increased Reactivity | Strong electron-withdrawing effect stabilizes the phenoxide leaving group. rsc.org |
| meta to carbonate | Moderate Increase in Reactivity | Inductive electron withdrawal is less pronounced compared to ortho/para positions. rsc.org |
| Alkyl Substituent | ||
| Additional electron-donating alkyl groups | Decreased Reactivity | Destabilizes the phenoxide leaving group. |
| Electron-withdrawing groups (e.g., CF3) | Increased Reactivity | Stabilizes the phenoxide leaving group. |
| Alkyl Carbonate Group | ||
| Ethyl or Propyl Carbonate | Similar or slightly decreased reactivity | Steric hindrance may play a minor role; electronic effect of the alkyl group is small. |
| Diaryl Carbonate | Reactivity depends on the electronic nature of the second aryl group. | An electron-withdrawing second aryl group would increase reactivity. |
Stereochemical Aspects in Derivative Synthesis
For the parent compound, this compound, there are no chiral centers, and therefore, stereochemical considerations are not applicable. However, if derivatives are synthesized that introduce chiral centers, for instance, by modifying the methyl group on the phenyl ring to a more complex, chiral alkyl substituent, or by introducing a chiral center in the carbonate's alkyl chain, then stereochemical outcomes would become a critical aspect of the synthesis.
In such cases, the use of chiral catalysts or starting materials would be necessary to control the stereochemistry of the newly formed chiral centers. For example, catalytic asymmetric dearomatization reactions of phenols have been developed to create complex polycyclic compounds with multiple stereogenic centers in high enantiopurity. rsc.org Furthermore, studies on nucleophilic fluorine substitution reactions have shown that the reaction mechanism (SN1 vs. SN2) can influence the stereochemical outcome, leading to either racemization or inversion of configuration at a stereocenter. nih.gov
Should a derivative of this compound be designed with a chiral element, these principles of asymmetric synthesis and stereoselective reactions would need to be applied to ensure the desired stereoisomer is obtained.
Advanced Spectroscopic and Analytical Methodologies in Research on 3 Fluoro 4 Methylphenyl Methyl Carbonate
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of (3-fluoro-4-methylphenyl) methyl carbonate and for elucidating its fragmentation pathways under ionization. Electron impact (EI) ionization is a common method that generates a molecular ion (M+•) and subsequent fragment ions. The fragmentation patterns observed provide valuable insights into the compound's structure and bond stabilities.
The initial ionization involves the removal of an electron, most likely from a non-bonding orbital on one of the oxygen atoms or from the aromatic π-system, to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting cations and neutral radicals.
Key Fragmentation Pathways:
Alpha-Cleavage: A prevalent fragmentation mechanism for carbonates involves cleavage of the bonds adjacent to the carbonyl group. For this compound, this can occur in two primary ways:
Loss of a methoxy (B1213986) radical (•OCH3), resulting in the formation of a stable acylium ion.
Loss of the (3-fluoro-4-methylphenyl)oxy radical, leading to the formation of the methoxycarbonyl cation.
McLafferty-type Rearrangement: While less common for this specific structure due to the absence of a suitable γ-hydrogen on a flexible chain, rearrangements involving the aromatic ring or methyl group could potentially occur.
Cleavage of the Aryl-Oxygen Bond: Fragmentation can occur at the C-O bond connecting the aromatic ring and the carbonate functionality, leading to the formation of a (3-fluoro-4-methylphenyl) cation or radical and a corresponding methyl carbonate fragment.
Loss of Carbon Dioxide: A characteristic fragmentation of some carbonate esters is the loss of a neutral CO2 molecule.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Proposed Structure | Exact Mass (m/z) | Formation Pathway |
| [C8H7FO2]+ | [M - CH3O]• | 154.0430 | α-cleavage |
| [C8H7FO]+• | [M - CO2]• | 138.0481 | Loss of CO2 |
| [C7H6F]+ | [M - O(CO)OCH3]• | 109.0453 | Cleavage of aryl-oxygen bond |
| [CH3OCO]+ | [M - C7H6FO]• | 75.0133 | α-cleavage |
| [CH3O]+ | [M - C8H7FO2]• | 31.0184 | Fragmentation of carbonate |
Note: The exact masses are calculated based on the most abundant isotopes and would be confirmed by HRMS analysis.
The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the unambiguous identification of the compound and provides a deeper understanding of its intrinsic chemical properties. youtube.comyoutube.comlibretexts.orgrsc.orgnih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure-Reactivity Correlations
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and electronic environment.
1D NMR Spectroscopy:
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling to neighboring protons and fluorine. The aromatic protons would appear as a complex multiplet due to splitting by each other and by the fluorine atom. The methyl protons on the aromatic ring and the methoxy protons of the carbonate group would each appear as distinct singlets, with their chemical shifts influenced by the electronic nature of the molecule.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the fluorine and methyl substituents. The carbonyl carbon of the carbonate group would appear at a characteristic downfield shift.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, and its coupling to adjacent protons would be observable in both the ¹H and ¹⁹F spectra, providing crucial information about the substitution pattern on the aromatic ring.
2D NMR Spectroscopy:
To unravel the complex spin systems and confirm the connectivity, 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which would be instrumental in assigning the signals of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and confirming the connectivity between the aromatic ring, the carbonate group, and the methyl groups. For instance, correlations would be expected between the methoxy protons and the carbonyl carbon, as well as between the aromatic protons and the carbons of the carbonate and methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern and the preferred conformation of the molecule in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | 7.1 - 7.4 | 115 - 135 | C=O, Ar-C |
| Ar-CH₃ | ~2.3 | ~15 | Ar-C |
| O-CH₃ | ~3.8 | ~55 | C=O |
| Ar-C-F | - | 155 - 160 (d, ¹JCF) | Ar-H |
| Ar-C-CH₃ | - | 125 - 130 | Ar-H, Ar-CH₃ |
| Ar-C-O | - | 148 - 152 | Ar-H, O-CH₃ |
| C=O | - | 153 - 156 | O-CH₃, Ar-H |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet due to C-F coupling.
The comprehensive data obtained from these multi-dimensional NMR experiments allows for a detailed understanding of the structure-reactivity relationships of this compound. researchgate.netnih.govchemicalbook.comchemicalbook.com
X-ray Crystallography for Precise Determination of Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the precise molecular architecture.
Key Structural Features:
Planarity: The aromatic ring is expected to be planar. The carbonate group may or may not be coplanar with the aromatic ring, and the torsion angle between the plane of the aromatic ring and the plane of the carbonate group would be a key structural parameter.
Bond Lengths and Angles: The C-F bond length and the bond lengths within the aromatic ring will be influenced by the electronic effects of the substituents. The geometry of the carbonate group will also be precisely determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, several types of non-covalent interactions are expected to play a significant role:
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, which are influenced by the presence of the fluorine atom. Fluorinated aromatic rings often exhibit different stacking geometries compared to their non-fluorinated counterparts. rsc.org
C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the methyl or aromatic C-H groups and the oxygen atoms of the carbonate group in neighboring molecules.
C-H···F Interactions: Weak interactions between C-H bonds and the fluorine atom may also contribute to the crystal packing.
The study of these intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. researchgate.netnih.govacs.orgiucr.org
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| C-F Bond Length | ~1.35 Å | Characteristic of an aryl fluoride |
| C=O Bond Length | ~1.20 Å | Typical for a carbonate |
| Ar-O-C=O Torsion Angle | Variable | Indicates the conformation of the carbonate group relative to the ring |
| Intermolecular Contacts | C-H···O, C-H···F, π-π stacking | Dictate the crystal packing and solid-state properties |
Vibrational Spectroscopy (IR and Raman) for Analysis of Bonding and Functional Group Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
Key Vibrational Modes:
C=O Stretch: The carbonyl group of the carbonate will give rise to a strong, characteristic absorption band in the IR spectrum, typically in the region of 1780-1740 cm⁻¹. This band is often weaker in the Raman spectrum.
C-O Stretches: The C-O single bonds of the carbonate group will have stretching vibrations in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-F Stretch: The C-F stretching vibration will produce a strong absorption in the IR spectrum, usually in the 1250-1000 cm⁻¹ range.
C-H Stretches: The aromatic and methyl C-H stretching vibrations are observed in the 3100-2850 cm⁻¹ region.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern.
FTIR and Raman spectroscopy are complementary techniques. While the C=O stretch is strong in the IR, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. A combined analysis provides a more complete vibrational assignment. nih.govresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| C=O Stretch | 1780 - 1740 | Strong | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |
| C-O Stretch | 1300 - 1000 | Strong | Medium |
| C-F Stretch | 1250 - 1000 | Strong | Weak |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent molecule, this compound, is not chiral and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable to this compound.
However, if a chiral center were introduced into the molecule, for instance by replacing the methoxy group with a chiral alkoxy group or by introducing a chiral substituent on the aromatic ring, then the resulting chiral derivatives would be amenable to analysis by chiroptical spectroscopy. These techniques would be essential for determining the absolute configuration of the stereoisomers and for studying their conformational preferences in solution.
Potential Applications in Synthetic Chemistry and Materials Science Non Biological/non Clinical
(3-fluoro-4-methylphenyl) methyl carbonate as a Versatile Synthetic Intermediate
The reactivity of the methyl carbonate moiety, combined with the electronic effects of the fluoro and methyl substituents on the aromatic ring, positions this compound as a potentially valuable synthetic intermediate.
Aryl methyl carbonates can serve as effective reagents in carbonylation and alkoxycarbonylation reactions, providing a source of a carbonyl group or a methoxycarbonyl group, respectively. These reactions are fundamental in organic synthesis for the construction of a wide variety of carbonyl-containing compounds such as esters, amides, and carboxylic acids. In palladium-catalyzed processes, aryl methyl carbonates can act as alternatives to the direct use of toxic and gaseous carbon monoxide. nih.gov
The general mechanism for such a reaction involves the oxidative addition of the aryl carbonate to a low-valent metal catalyst, followed by migratory insertion of a substrate and reductive elimination to yield the carbonylated product. The presence of the fluorine atom at the 3-position and the methyl group at the 4-position on the phenyl ring of this compound would be expected to influence the reactivity of the C-O bond, potentially tuning the efficacy of the carbonylation process. While specific studies on this compound are not prevalent, research on similar molecules like methyl phenyl carbonate has demonstrated its utility as a carbomethoxylating agent for aromatic amines in the presence of metal triflate catalysts. researchgate.net
| Reaction Type | Potential Role of this compound | Catalyst | Potential Products |
| Alkoxycarbonylation | Methoxycarbonyl source | Palladium complexes | Aromatic and aliphatic esters |
| Aminocarbonylation | Carbonyl source for amide synthesis | Palladium complexes | Aromatic and aliphatic amides |
The structure of this compound makes it a plausible building block for the synthesis of more complex organic structures, including heterocyclic compounds. The fluorinated phenyl ring is a common motif in many pharmaceuticals and agrochemicals, and methods to incorporate this group are of significant interest.
The carbonate functional group can be a leaving group in nucleophilic aromatic substitution reactions or can be transformed into other functional groups. For instance, the related compound 4-fluoro-3-methylbenzoic acid is a known versatile building block for synthesizing active pharmaceutical ingredients. citycollegekolkata.orgossila.com It is conceivable that this compound could be used in similar synthetic strategies, potentially offering different reactivity or solubility properties. The synthesis of various heterocyclic systems often relies on the careful selection of functionalized aromatic precursors. The unique substitution pattern of this compound could lead to the regioselective synthesis of novel heterocyclic frameworks.
Role in Polymer Chemistry and Advanced Materials
The incorporation of fluorine atoms into polymers can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics. Therefore, fluorinated monomers and monomer precursors are of great interest in materials science.
Polycarbonates are a class of thermoplastics known for their strength and transparency. The properties of polycarbonates can be finely tuned by altering the structure of the monomer units. This compound could potentially serve as a precursor to a dihydroxy monomer, which could then be used in polymerization reactions to produce specialty polycarbonates.
The synthesis of polycarbonates often involves the transesterification of a carbonate with a diol. In a hypothetical scenario, the methyl carbonate group of this compound could undergo hydrolysis to yield 3-fluoro-4-methylphenol (B1304798). This phenol (B47542) could then be converted into a bisphenol derivative, which would be the direct monomer for polymerization. The resulting polycarbonate would feature repeating units containing the 3-fluoro-4-methylphenyl moiety, which could impart desirable properties such as increased thermal stability and hydrophobicity.
| Potential Monomer | Polymerization Method | Resulting Polymer | Potential Properties |
| Bisphenol derived from 3-fluoro-4-methylphenol | Interfacial polymerization or melt transesterification | Specialty Polycarbonate | Enhanced thermal stability, chemical resistance, modified refractive index |
Beyond being a monomer precursor, small molecules can be used to modify the surfaces or bulk properties of existing polymers. This compound could potentially be used in post-polymerization modification reactions. For example, it could be grafted onto polymer backbones containing reactive sites to introduce the fluorinated phenyl group. This surface modification could be used to alter properties such as hydrophobicity, oleophobicity, and biocompatibility. The introduction of fluorine can be particularly effective in reducing the surface energy of a material. nih.gov
Catalytic Roles of this compound or its Derivatives
While less common, certain organic carbonates or their derivatives can exhibit catalytic activity or act as catalyst precursors. For instance, in some "CO-free" carbonylation reactions, molecules like dimethylformamide (DMF) can decompose to provide an in-situ source of carbon monoxide for a catalytic cycle. citycollegekolkata.orgencyclopedia.pub It is speculative but conceivable that under specific high-temperature or high-pressure conditions, this compound could decompose to release reactive species that might participate in or catalyze certain transformations. However, there is currently no direct evidence in the scientific literature to support a significant catalytic role for this specific compound. The primary utility of this compound is more likely to be as a reagent or building block, as discussed in the previous sections.
Ligand Precursor in Organometallic Catalysis
A comprehensive search of scholarly articles and chemical databases has yielded no specific examples or detailed research findings where This compound is utilized as a precursor for ligands in organometallic catalysis. In theory, the aryl carbonate structure could potentially be manipulated to generate a phenoxide ligand upon decarboxylation, which could then coordinate to a metal center. The presence of the fluoro and methyl groups on the aromatic ring could electronically and sterically tune the properties of such a hypothetical ligand. However, there is currently no published research to support this potential application.
Role in Phase Transfer Catalysis or Organocatalysis
There is no available scientific literature to suggest that This compound has been investigated or employed as a phase transfer catalyst or an organocatalyst. Phase transfer catalysts typically possess quaternary ammonium or phosphonium salts, crown ethers, or other functionalities capable of transporting ions between immiscible phases. Organocatalysts are small organic molecules that accelerate chemical reactions without the use of a metal. The structure of This compound does not inherently possess the common structural motifs associated with these catalytic functions, and no studies have been found that explore its potential in these roles.
The following table provides basic information for the compound discussed:
| Property | Value |
| IUPAC Name | 3-fluoro-4-methylphenyl methyl carbonate |
| InChI Key | YGGYLEPAOGJZQK-UHFFFAOYSA-N |
| Physical Form | Colorless Liquid |
| Purity | 95% |
| Storage Temperature | 0-5°C |
Future Research Directions and Emerging Challenges for 3 Fluoro 4 Methylphenyl Methyl Carbonate
Development of Novel and Highly Sustainable Synthetic Routes
The future synthesis of (3-fluoro-4-methylphenyl) methyl carbonate will likely prioritize green chemistry principles to minimize environmental impact. A primary challenge lies in developing synthetic pathways that are both efficient and environmentally benign.
One promising approach involves the direct carbonylation of 3-fluoro-4-methylphenol (B1304798). Traditional methods for carbonate synthesis often rely on hazardous reagents like phosgene (B1210022). Future research could focus on developing catalytic systems for the direct carbonylation of the corresponding phenol (B47542) with carbon dioxide, a renewable and non-toxic C1 source. This would represent a significant advancement in sustainable chemistry.
Another avenue is the transesterification of a more readily available carbonate, such as dimethyl carbonate (DMC), with 3-fluoro-4-methylphenol. mdpi.com DMC is considered a green reagent, and optimizing this reaction with recyclable, heterogeneous catalysts could offer a scalable and sustainable production method. mdpi.com Research efforts would need to address catalyst deactivation and product separation to enhance the process's economic viability.
| Synthetic Strategy | Key Research Focus | Potential Advantages | Challenges |
| Direct Carbonylation | Development of efficient catalysts (e.g., metal-organic frameworks, supported metal nanoparticles) for CO2 utilization. | Utilization of a renewable C1 source, avoidance of toxic reagents. | Catalyst stability and activity, reaction thermodynamics. |
| Transesterification | Design of recyclable heterogeneous catalysts (e.g., solid acids or bases). | Use of a green reagent (DMC), potential for continuous processing. | Catalyst leaching and deactivation, achieving high conversion and selectivity. |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
The unique electronic properties imparted by the fluorine atom and the methyl group on the phenyl ring of this compound could lead to novel reactivity. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic ring, potentially activating it for unusual substitution patterns.
Future research should investigate the reactivity of the carbonate moiety in the presence of various nucleophiles and electrophiles. For instance, its use as a novel electrophilic source for carboxymethylation or as a precursor for the generation of reactive intermediates under specific catalytic conditions warrants exploration. The interplay between the fluoro and methyl substituents could direct regioselective transformations that are not observed in simpler phenyl carbonates.
Integration of this compound Synthesis and Reactions into Flow Chemistry Systems
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. The integration of the synthesis and subsequent reactions of this compound into continuous flow systems is a critical area for future research.
Developing a continuous process for its synthesis, for example, via a packed-bed reactor containing a heterogeneous catalyst for transesterification, could enable on-demand production. Furthermore, telescoping the synthesis with subsequent in-flow transformations, such as amination or polymerization reactions, would streamline multi-step processes and reduce waste.
| Flow Chemistry Application | Research Objective | Potential Benefits | Key Challenges |
| Continuous Synthesis | Develop a robust and long-lasting packed-bed reactor system. | Improved safety, higher throughput, consistent product quality. | Catalyst stability under flow conditions, reactor clogging. |
| Telescoped Reactions | Integrate synthesis with subsequent functionalization steps in a continuous stream. | Reduced purification steps, minimized solvent use, process intensification. | Compatibility of reaction conditions, real-time monitoring and control. |
Advanced Computational Predictions for Novel Chemical Properties and Reactivity
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) calculations can be employed to predict its electronic structure, spectroscopic properties, and reaction mechanisms.
Future computational studies could focus on:
Predicting Reactivity: Modeling the transition states of potential reactions to understand activation barriers and predict product distributions.
Designing Catalysts: Simulating the interaction of the molecule with potential catalysts to guide the design of more efficient and selective catalytic systems.
Material Properties: Predicting the properties of polymers or other materials that could be synthesized from this carbonate, such as thermal stability and optical properties.
Scalability and Industrial Feasibility of this compound Production and Applications
For any new chemical to have a real-world impact, its production must be scalable and economically viable. A significant challenge for this compound will be the transition from laboratory-scale synthesis to industrial production.
Future research in this area will need to address:
Process Optimization: Developing a robust and cost-effective manufacturing process. This includes optimizing reaction conditions, minimizing waste, and developing efficient purification methods.
Techno-economic Analysis: Conducting a thorough analysis of the production costs and comparing them with existing alternatives to determine market competitiveness.
Application Development: Identifying high-value applications where the unique properties of this compound can justify its production costs. Potential areas could include pharmaceuticals, agrochemicals, or advanced materials.
A detailed techno-economic analysis will be crucial to attract industrial interest and investment. This analysis should consider raw material costs, energy consumption, capital expenditure, and potential market size.
Q & A
Q. Key Considerations :
- Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) .
- Side reactions (e.g., hydrolysis or disproportionation) are minimized by anhydrous conditions and inert atmospheres .
How can researchers resolve discrepancies in reported kinetic data for transesterification reactions involving aryl methyl carbonates?
Advanced Research Question
Contradictions in kinetic studies (e.g., activation energies, rate constants) often arise from:
Q. Methodological Solutions :
- Conduct control experiments under identical conditions (solvent, catalyst batch, agitation).
- Use in situ spectroscopic monitoring (e.g., FT-IR or Raman) to track intermediate formation (e.g., methyl phenyl carbonate) and validate steady-state assumptions .
- Compare computational models (DFT or microkinetic simulations) with experimental data to identify rate-limiting steps .
What spectroscopic and computational methods are most reliable for characterizing this compound?
Basic Research Question
Q. Advanced Validation :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) and simulate vibrational spectra to cross-validate experimental data .
How do catalyst deactivation mechanisms impact the disproportionation of this compound?
Advanced Research Question
Disproportionation to diphenyl carbonate derivatives is critical for polymer applications but faces challenges:
- Coking : Aromatic intermediates adsorb onto catalyst surfaces (e.g., MoO₃/SiO₂), blocking active sites. Regeneration requires calcination at 500°C .
- Leaching : Organotin catalysts (e.g., Bu₂SnO) lose activity due to Sn migration into the reaction medium. Stabilized heterogeneous systems (e.g., PbO-ZrO₂) reduce leaching .
- Acid-Base Site Balance : Excessive acidity (e.g., sulfonic acid resins) promotes side reactions like hydrolysis. Optimal catalysts balance Lewis acid and basic sites .
Q. Mitigation Strategies :
- Operando Characterization : Use XAS or XRD to monitor catalyst structure during reaction cycles .
- Bimetallic Catalysts : Introduce promoters (e.g., Zr in PbO-ZrO₂) to enhance stability and reduce coking .
What thermodynamic parameters govern the equilibrium of transesterification reactions for aryl methyl carbonates?
Advanced Research Question
Key parameters include:
- Gibbs Free Energy (ΔG) : Determined via calorimetry (e.g., standard molar combustion enthalpy measurements) . For this compound, ΔG is typically positive, requiring excess DMC to drive reactions.
- Equilibrium Constants (Keq) : Calculated from vapor-liquid equilibrium (VLE) data or using activity coefficients (UNIFAC models) .
- Entropy Effects : Higher temperatures (120–180°C) favor entropy-driven pathways but risk thermal decomposition .
Q. Experimental Design :
- Use batch reactors with sampling ports to collect time-resolved data for Arrhenius analysis .
- Validate models with ab initio calculations (e.g., COSMO-RS for solvent effects) .
How can researchers address challenges in crystallizing this compound for X-ray studies?
Basic Research Question
Crystallization difficulties arise from low melting points and high solubility in organic solvents. Solutions include:
- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) at 4°C to promote crystal growth .
- Seeding : Introduce microcrystals from analogous compounds (e.g., methyl phenyl carbonate) to induce nucleation .
- Cryocrystallography : For unstable crystals, collect data at 100 K using synchrotron sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
